Nidurufin

Description

This compound has been reported in Aspergillus flavus and Aspergillus with data available.

cell cycle inhibitor from marine-derived fungus Penicillium flavidorsum SHK1-27; structure in first source

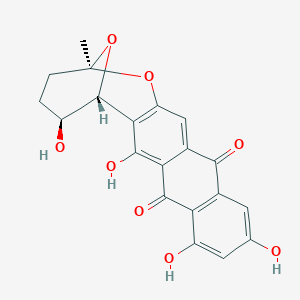

Structure

2D Structure

3D Structure

Properties

CAS No. |

99528-66-2 |

|---|---|

Molecular Formula |

C20H16O8 |

Molecular Weight |

384.3 g/mol |

IUPAC Name |

(1R,17S,20S)-3,7,9,20-tetrahydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione |

InChI |

InChI=1S/C20H16O8/c1-20-3-2-10(22)19(28-20)15-12(27-20)6-9-14(18(15)26)17(25)13-8(16(9)24)4-7(21)5-11(13)23/h4-6,10,19,21-23,26H,2-3H2,1H3/t10-,19-,20+/m0/s1 |

InChI Key |

JJXUKZWOMSARJK-UUADDVKTSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O |

Canonical SMILES |

CC12CCC(C(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Profile of Nidurufin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidurufin is a polyketide-derived anthraquinone, a class of secondary metabolites known for their diverse biological activities. It is primarily recognized as a key intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins produced by fungi of the Aspergillus genus, notably Aspergillus nidulans.[1][2] The structural elucidation and chemical synthesis of this compound are crucial for understanding the intricate mechanisms of aflatoxin biosynthesis and for developing potential inhibitors of this pathway to mitigate mycotoxin contamination in agriculture and food products. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental data for this compound.

Chemical Structure and Properties

This compound is a complex molecule characterized by a fused ring system. Its core is an anthraquinone structure, which is further elaborated with a dihydrobisfuran moiety. The stereochemistry of the molecule, particularly at the C-2' hydroxyl group, has been a subject of significant research as it is critical to its role in the biosynthetic conversion to subsequent intermediates in the aflatoxin pathway.[1]

General and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆O₈ | [3] |

| Molecular Mass | 384.34 g/mol | [3] |

| CAS Registry Number | 28458-23-3 | [3] |

| IUPAC Name | 2,6-Epoxy-2H-anthra[2,3-b]oxocin-8,13-dione, 3,4,5,6-tetrahydro-5,7,9,11-tetrahydroxy-2-methyl-, (2S,5S,6R)- | [3] |

| InChI | InChI=1S/C20H16O8/c1-20-3-2-10(22)19(28-20)15-12(27-20)6-9-14(18(15)26)17(25)13-8(16(9)24)4-7(21)5-11(13)23/h4-6,10,19,21-23,26H,2-3H2,1H3/t10-,19-,20+/m0/s1 | [3] |

| InChIKey | JJXUKZWOMSARJK-UUADDVKTSA-N | [3] |

| Canonical SMILES | O=C1C=2C=C(O)C=C(O)C2C(=O)C3=C(O)C4=C(OC5(OC4C(O)CC5)C)C=C13 | [3] |

Biosynthetic Pathway of Aflatoxin Involving this compound

This compound is a critical intermediate in the complex biosynthetic pathway of aflatoxins. The pathway begins with acetate and proceeds through a series of polyketide and anthraquinone intermediates. This compound is formed from the hydroxylation of averufin. The specific stereochemistry of this compound is essential for the subsequent enzymatic rearrangement that leads to the formation of versicolorin A, a precursor to the highly toxic aflatoxins.[1]

Experimental Protocols

Detailed experimental protocols for the total synthesis of this compound are described in the chemical literature. The synthesis is a multi-step process often involving the construction of the anthraquinone core followed by the stereoselective formation of the dihydrobisfuran ring system. Due to the complexity and limited availability of detailed public protocols, a generalized workflow for the synthesis of related precursors is presented below.

General Workflow for the Synthesis of Aflatoxin Precursors

The synthesis of complex natural products like this compound and its precursors typically involves a series of strategic chemical transformations. A general workflow is outlined below.

Conclusion

This compound remains a molecule of significant interest to chemists and biologists due to its central role in the biosynthesis of aflatoxins. While its fundamental chemical properties are well-documented, further research providing detailed spectroscopic and crystallographic data would be invaluable to the scientific community. The continued study of this compound and its analogs will undoubtedly contribute to the development of novel strategies to combat mycotoxin contamination and may also unveil new avenues for drug discovery based on the anthraquinone scaffold.

References

The Enigmatic Polyketide: A Technical Guide to the Discovery and Isolation of Nidurufin from Aspergillus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidurufin, a polyketide metabolite identified as a hydroxyaverufin, is a secondary metabolite produced by the filamentous fungus Aspergillus nidulans. First isolated from the G-106 strain, this compound is recognized as a shunt product of the well-characterized aflatoxin biosynthetic pathway. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification and presents its biosynthetic origins. While quantitative data on its biological activities, such as antimicrobial efficacy, remain limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing fungal metabolite.

Discovery and Biosynthesis

This compound was first discovered as a natural product of Aspergillus nidulans G-106.[1] It is a polyketide, a class of structurally diverse secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA units.

Aflatoxin Biosynthetic Pathway

This compound is a side-product of the aflatoxin biosynthetic pathway. Aflatoxins are potent mycotoxins and carcinogens, and their biosynthesis has been extensively studied. The pathway commences with the formation of a polyketide backbone, which undergoes a series of enzymatic modifications, including cyclizations and oxidations, to yield a succession of complex intermediates. One of the key intermediates in this pathway is averufin.

Biosynthesis of this compound from Averufin

This compound is a hydroxylated derivative of averufin. While the precise enzymatic step leading to the formation of this compound has not been definitively elucidated in the available literature, it is hypothesized to diverge from the main aflatoxin pathway through the action of a hydroxylase on the averufin molecule. This positions this compound as a shunt metabolite, one that is formed from a pathway intermediate but is not itself a precursor to the final product of that pathway.

Experimental Protocols

The following protocols are based on the originally described methods for the isolation and characterization of this compound from Aspergillus nidulans G-106.[1]

Fungal Strain and Fermentation

-

Organism: Aspergillus nidulans G-106.

-

Fermentation Medium: While the specific composition of the fermentation medium used for the original isolation is not detailed in the available literature, a typical medium for the production of secondary metabolites from Aspergillus species, such as a yeast extract-sucrose (YES) broth, would be a suitable starting point.

-

Incubation Conditions: Cultures are typically incubated under static or shaking conditions at a temperature of 25-30°C for a period of 7 to 14 days to allow for sufficient biomass and secondary metabolite production.

Extraction of this compound

-

Harvesting: The fungal mycelia and broth are harvested after the incubation period.

-

Extraction: The harvested material is subjected to solvent extraction using a mixture of chloroform and methanol (CHCl₃:MeOH). The exact ratio is not specified, but a 2:1 or 3:1 (v/v) ratio is common for extracting polyketides. The mixture is typically homogenized or shaken for several hours to ensure efficient extraction.

-

Concentration: The resulting organic extract is filtered to remove cellular debris and then concentrated under reduced pressure to yield a crude extract.

Purification of this compound

The purification of this compound from the crude extract is achieved through a two-step column chromatography process.[1]

-

Silica Gel Chromatography:

-

The crude extract is first fractionated on a silica gel column.

-

A solvent gradient of increasing polarity, typically starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, is used to elute the compounds.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Formamide-Impregnated Cellulose Powder Chromatography:

-

The fractions enriched with this compound from the silica gel chromatography step are further purified using a column packed with formamide-impregnated cellulose powder.

-

This specialized chromatography provides a different selectivity for the separation of polar compounds like this compound.

-

The specific solvent system for this step is not detailed in the available literature but would typically involve an organic solvent system compatible with the formamide-stationary phase.

-

Structural Elucidation

The structure of the purified this compound was determined using a combination of spectral and chemical methods.[1] While the specific data from the original analysis is not publicly available, the standard techniques employed for such characterization are outlined below.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.

-

¹³C NMR: Determines the number and types of carbon atoms present in the molecule.

-

2D NMR (COSY, HMQC, HMBC): These experiments are used to establish the complete carbon skeleton and the placement of protons and functional groups.

-

-

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers valuable information about its substructures.

-

Chemical Methods

-

Chemical derivatization reactions, such as acetylation or methylation, can be used to confirm the presence of certain functional groups (e.g., hydroxyl groups) and to aid in the interpretation of spectroscopic data.

Quantitative Data

At present, there is a lack of publicly available quantitative data regarding the production and biological activity of this compound. The following tables are provided as a template for researchers to populate as such data becomes available.

Table 1: Fermentation and Purification Yields of this compound

| Parameter | Value | Unit |

| Fermentation Titer | Data not available | mg/L |

| Crude Extract Yield | Data not available | g/L |

| Purified this compound Yield | Data not available | mg/g of crude extract |

| Purity | Data not available | % |

Table 2: Biological Activity of this compound

| Activity | Test Organism/Cell Line | IC₅₀ / MIC | Unit |

| Antibacterial | e.g., Staphylococcus aureus | Data not available | µg/mL or µM |

| Antifungal | e.g., Candida albicans | Data not available | µg/mL or µM |

| Cytotoxicity | e.g., HeLa cells | Data not available | µg/mL or µM |

Potential Signaling Pathway Modulation: The Nrf2 Pathway

Some secondary metabolites from fungi have been shown to modulate cellular signaling pathways. One such pathway of interest in drug development is the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, inducing their expression.

While there is no direct experimental evidence to date demonstrating the activation of the Nrf2 pathway by this compound, its quinone-like structure suggests that it could potentially interact with the cysteine residues of Keap1, thereby acting as an Nrf2 activator. Further research is required to validate this hypothesis.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, secondary metabolite from Aspergillus nidulans. This guide has consolidated the available information on its discovery, biosynthesis, and the methodologies for its isolation and characterization. The significant gaps in quantitative data regarding its production and biological activity highlight the need for further research. Future studies should focus on optimizing the fermentation conditions for enhanced this compound production, conducting comprehensive biological screening to determine its therapeutic potential, and elucidating the specific enzymatic steps in its biosynthesis. Investigating its potential role as a modulator of the Nrf2 pathway could also open up new avenues for its application in drug discovery and development.

References

Technical Guide to Nidurufin: An Intermediate in Aflatoxin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Nidurufin, an anthraquinone mycotoxin. This compound is a known intermediate in the biosynthetic pathway of aflatoxins, a class of highly toxic and carcinogenic compounds produced by certain species of Aspergillus fungi. Due to its role as a precursor to these significant food contaminants, understanding the properties of this compound is crucial for research into mycotoxin formation, detection, and control.

Chemical and Physical Properties

Direct experimental data for many of the physical and chemical properties of this compound are not extensively reported in publicly available literature. However, its properties can be inferred from its chemical structure and comparison with related, well-studied mycotoxins such as Aflatoxin B1. This compound is structurally characterized as an anthraquinone pigment.[1]

General Properties

| Property | Value | Source/Comment |

| CAS Registry Number | 28458-23-3 | Chemical Abstracts Service |

| Molecular Formula | C₂₀H₁₆O₈ | --- |

| Molecular Mass | 384.34 g/mol | --- |

| Appearance | Yellow Pigment | As an anthraquinone associated with aflatoxin biosynthesis.[1] |

Physicochemical Data

| Property | This compound Value | Aflatoxin B1 (for comparison) | Source (Aflatoxin B1) |

| Melting Point | Data not available | 268-269 °C | --- |

| Boiling Point | Data not available | Data not available | --- |

| Water Solubility | Data not available | Slightly soluble (10–20 µg/mL) | [2] |

| Solubility in Organic Solvents | Data not available | Freely soluble in chloroform, methanol, and dimethyl sulfoxide | [2] |

| pKa | Data not available | Data not available | --- |

Experimental Protocols

Specific experimental protocols for the isolation and characterization of this compound are not detailed in the available literature. However, general methodologies for the analysis of mycotoxins, including aflatoxin precursors, are well-established. These typically involve a combination of chromatographic separation and spectroscopic detection.

Extraction and Chromatography

Mycotoxins are typically extracted from a sample matrix (e.g., fungal culture, contaminated food) using a suitable organic solvent. The resulting extract is then purified and concentrated. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the separation of mycotoxins from complex mixtures.

Spectroscopic Characterization

The structural elucidation and quantification of this compound would rely on a suite of spectroscopic techniques:

-

UV-Visible (UV-Vis) Spectroscopy: As an anthraquinone, this compound is expected to exhibit characteristic absorption bands in the UV-Vis spectrum. This technique is useful for initial identification and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the detailed structural determination of organic molecules like this compound, providing information about the chemical environment of individual atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule, which would help to confirm the structure of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

Role in Aflatoxin Biosynthesis

This compound is a key intermediate in the biosynthetic pathway of aflatoxins.[1] This complex pathway involves a series of enzymatic conversions starting from acetate and leading to the final aflatoxin products.[3] The pathway is encoded by a cluster of genes in the genome of aflatoxigenic Aspergillus species.[3][4] this compound is formed from earlier precursors such as norsolorinic acid, averantin, and averufin.[1]

Below is a diagram illustrating the key steps in the early to middle stages of the aflatoxin biosynthetic pathway, highlighting the position of this compound.

Signaling Pathways

The production of aflatoxins, and therefore the synthesis of intermediates like this compound, is regulated by complex signaling pathways within the fungus. These pathways are influenced by environmental factors. The expression of the aflatoxin biosynthesis genes is controlled by a pathway-specific transcription factor called AflR.[4] The activity of AflR is, in turn, modulated by broader signaling networks in the cell, such as the G-protein signaling pathway and the target of rapamycin (TOR) signaling pathway, which integrate signals related to nutrition, stress, and development to control mycotoxin production.[5][6]

The following diagram illustrates the general logical relationship of the signaling control over the aflatoxin biosynthesis gene cluster.

References

- 1. Yellow pigments used in rapid identification of aflatoxin-producing Aspergillus strains are anthraquinones associated with the aflatoxin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Clustered Pathway Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspergillus sporulation and mycotoxin production both require inactivation of the FadA G alpha protein-dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The TOR signaling pathway regulates vegetative development, aflatoxin biosynthesis, and pathogenicity in Aspergillus flavus [elifesciences.org]

An In-depth Technical Guide to the Spectroscopic Data of Nidurufin

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nidurufin is an anthraquinone-derived polyketide that is recognized as a shunt metabolite in the biosynthetic pathway of aflatoxins, a class of mycotoxins produced by Aspergillus species. While extensive research has been conducted on the principal intermediates of aflatoxin biosynthesis, detailed spectroscopic data for shunt pathway products like this compound are not as readily available in consolidated formats. This technical guide presents a summary of expected spectroscopic characteristics for this compound based on the analysis of structurally related anthraquinones. It includes illustrative Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, detailed experimental protocols for acquiring such data, and a visualization of its position within the aflatoxin biosynthetic pathway.

Introduction

This compound is a polyketide synthesized by fungi of the genus Aspergillus. It is structurally characterized by a hydroxylated anthraquinone core. Its significance lies in its position as a side-product of the aflatoxin biosynthetic pathway, providing insights into the metabolic diversity and regulatory mechanisms of these toxigenic fungi. A comprehensive understanding of the spectroscopic properties of such metabolites is crucial for their identification, characterization, and for further studies into their biological activities and potential toxicological relevance.

Spectroscopic Data for this compound

While a definitive, publicly available, and consolidated dataset for this compound was not identified in the literature at the time of this guide's compilation, the following tables present illustrative spectroscopic data. This data is predicted based on the known spectral characteristics of similar anthraquinone compounds isolated from Aspergillus species.

NMR Spectroscopic Data

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

| Position | Illustrative ¹³C Chemical Shift (δc, ppm) | Illustrative ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 1 | 162.5 | - |

| 2 | 108.0 | 6.85 (d, J=2.5 Hz) |

| 3 | 165.0 | - |

| 4 | 106.5 | 6.50 (d, J=2.5 Hz) |

| 4a | 133.0 | - |

| 5 | 115.0 | 7.20 (s) |

| 6 | 148.0 | - |

| 7 | 120.0 | 7.60 (s) |

| 8 | 150.0 | - |

| 8a | 110.0 | - |

| 9 | 188.0 | - |

| 10 | 181.0 | - |

| 10a | 105.0 | - |

| 1' | 75.0 | 5.50 (m) |

| 2' | 35.0 | 2.10 (m), 1.90 (m) |

| 3' | 25.0 | 1.60 (m) |

| 4' | 28.0 | 1.40 (m) |

| 5' | 22.0 | 1.30 (m) |

| 6' | 14.0 | 0.90 (t, J=7.0 Hz) |

| 1-OH | - | 12.10 (s) |

| 3-OH | - | 12.05 (s) |

| 6-OH | - | 9.50 (s) |

| 8-OH | - | 11.80 (s) |

Note: This data is illustrative and based on typical values for hydroxylated anthraquinones.

Mass Spectrometry (MS) Data

Table 2: Illustrative Mass Spectrometry Data for this compound

| Parameter | Illustrative Value |

| Molecular Formula | C₂₀H₁₈O₇ |

| Molecular Weight | 370.11 g/mol |

| Ionization Mode | ESI- |

| [M-H]⁻ (m/z) | 369.10 |

| Major Fragments (m/z) | 351 (loss of H₂O), 323 (loss of H₂O + CO), 295 (further fragmentation) |

Note: Fragmentation patterns can vary significantly with instrumentation and experimental conditions.

UV-Vis Spectroscopic Data

Table 3: Illustrative UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Methanol | 225, 260, 290, 450 |

| Chloroform | 228, 265, 295, 455 |

Note: The absorption maxima of anthraquinones are influenced by the substitution pattern and the solvent used.[1]

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for anthraquinone compounds like this compound.

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 or 600 MHz instrument.

-

¹H NMR Acquisition : A standard pulse program is used to acquire one-dimensional proton NMR spectra. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Experiments : To aid in structure elucidation, various two-dimensional NMR experiments can be performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Mass Spectrometry

-

Sample Preparation : A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.

-

Data Acquisition : The instrument is operated in either positive or negative ion mode. A full scan MS spectrum is acquired to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) is then performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern, which aids in structural elucidation.

UV-Vis Spectroscopy

-

Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or chloroform) to an absorbance value within the linear range of the spectrophotometer (typically below 1.0).

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition : The spectrum is recorded over a wavelength range of approximately 200 to 800 nm. A solvent blank is used as a reference. The wavelengths of maximum absorbance (λmax) are recorded.

Visualization of this compound in the Aflatoxin Biosynthetic Pathway

This compound is known to be a shunt product that diverges from the main aflatoxin biosynthetic pathway. The following diagram illustrates the central steps of aflatoxin biosynthesis and the position of this compound.

Conclusion

This technical guide provides a foundational overview of the spectroscopic characteristics of this compound for researchers and professionals in drug development and natural product chemistry. While direct, comprehensive experimental data for this compound is not widely published, the illustrative data and generalized protocols presented here, based on the well-understood properties of related anthraquinones, offer a valuable resource for the identification and characterization of this and similar fungal polyketides. Further research focusing on the isolation and detailed spectroscopic analysis of this compound is warranted to fully elucidate its chemical properties and biological significance.

References

The Biochemical Relationship of Nidurufin and Averufin in Fungal Polyketide Metabolism

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive examination of the biochemical relationship between the two anthraquinone polyketides, nidurufin and averufin, primarily within the context of aflatoxin biosynthesis in filamentous fungi. Averufin is a well-established, critical intermediate in the metabolic pathway leading to the production of aflatoxins, a family of potent mycotoxins. Conversely, this compound, a hydroxylated derivative of averufin, is predominantly regarded as a shunt metabolite or a side product of this pathway, rather than a direct precursor to aflatoxins. This document details the enzymatic conversions involving averufin, presents available quantitative data, outlines experimental protocols for studying these transformations, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

The study of fungal secondary metabolism is crucial for understanding the production of both beneficial compounds, such as antibiotics, and detrimental substances, like mycotoxins. Aflatoxins, produced by certain species of Aspergillus, are of significant concern in agriculture and food safety due to their carcinogenic properties. The biosynthetic pathway of aflatoxins is a complex series of enzymatic reactions, with averufin serving as a key, stable anthraquinone intermediate[1][2].

Biochemical Roles and Relationship

Averufin: A Key Intermediate in Aflatoxin Biosynthesis

Averufin is a bright orange, polyhydroxyanthraquinone that occupies a central position in the aflatoxin biosynthetic pathway. Its intact incorporation into aflatoxin B1 has been demonstrated through isotopic labeling experiments[1][6]. The conversion of averufin to the subsequent intermediate, versiconal hemiacetal acetate (VHA), represents a critical branching point in the pathway and involves a complex series of enzymatic steps.

This compound: A Shunt Metabolite

Initial hypotheses suggested that this compound might be an intermediate in a pinacol-like rearrangement that forms the characteristic bisfuran ring system of aflatoxins[4]. However, experimental evidence has not supported this role. Feeding experiments with labeled this compound did not result in its efficient incorporation into aflatoxin B1. Therefore, this compound is now generally considered to be a side product of the main biosynthetic pathway, likely arising from an off-pathway hydroxylation of averufin or a related precursor.

Enzymatic Conversions and Pathways

The biosynthesis of averufin and its subsequent conversion are catalyzed by a series of enzymes primarily located in the cytoplasm and on microsomal membranes of the fungal cell.

Biosynthesis of Averufin

Averufin is formed from the earlier precursor, norsolorinic acid, through a series of enzymatic reactions. The immediate precursor to averufin is 5'-hydroxyaverantin (HAVN). The conversion of HAVN to averufin is a two-step process catalyzed by cytosolic enzymes[3][7][8]:

-

Dehydrogenation of HAVN: 5'-hydroxyaverantin is first oxidized to 5'-oxoaverantin (OAVN) by the enzyme HAVN dehydrogenase. This reaction is dependent on the cofactor NAD+[3][8].

-

Cyclization of OAVN: 5'-oxoaverantin then undergoes an intramolecular cyclization to form averufin, a reaction catalyzed by OAVN cyclase[3][8].

Conversion of Averufin to Versiconal Hemiacetal Acetate (VHA)

The conversion of averufin to VHA is a multi-step process that initiates the formation of the bisfuran ring system of aflatoxins. This process involves both microsomal and cytosolic enzymes and requires the cofactor NADPH[9][10][11].

-

Hydroxylation of Averufin: The first step is the conversion of averufin to hydroxyversicolorone (HVN). This reaction is catalyzed by a microsomal enzyme and is dependent on NADPH[9][10][12].

-

Formation of VHA: HVN is then converted to VHA by cytosolic enzymes, also requiring NADPH[9][10].

The following diagram illustrates the key enzymatic steps in the biosynthesis of averufin and its onward conversion in the aflatoxin pathway.

Quantitative Data

The following table summarizes available quantitative data from radiolabeling studies investigating the incorporation of precursors into aflatoxin and its intermediates.

| Precursor | Product(s) | Organism | Incorporation Efficiency (%) | Reference(s) |

| [14C]Averufanin | Aflatoxin B1 | Aspergillus parasiticus (wild-type) | 23 | [4] |

| [14C]Averufanin | O-methylsterigmatocystin | Aspergillus parasiticus (non-aflatoxin-producing isolate) | 31 | [4] |

| [14C]Averufanin | Averufin | Aspergillus parasiticus (blocked mutant) | 72 | [4] |

| [14C]Averufanin | Versicolorin A | Aspergillus parasiticus (blocked mutant) | 54 | [4] |

The rates of production of HVN and VHA from averufin in a cell-free system of Aspergillus parasiticus have been observed to be similar for the first 10 minutes of the reaction. After this initial period, the concentration of HVN plateaus, while the concentration of VHA continues to increase for up to 30 minutes, indicating a precursor-product relationship[9].

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of the enzymatic conversions of averufin. The following sections provide an overview of the key methodologies employed.

Preparation of Microsomal and Cytosolic Fractions from Aspergillus

The separation of microsomal and cytosolic fractions is critical for studying the localization and activity of the enzymes involved in averufin metabolism.

Objective: To isolate microsomal and cytosolic fractions from fungal mycelia.

Materials:

-

Fungal mycelia (e.g., Aspergillus parasiticus)

-

Liquid nitrogen

-

Homogenization buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 1 mM EDTA, 1 mM DTT)

-

Centrifuge and ultracentrifuge

-

Potter-Elvehjem homogenizer

Procedure:

-

Harvest fungal mycelia by filtration and wash with distilled water.

-

Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Resuspend the powdered mycelia in ice-cold homogenization buffer.

-

Homogenize the suspension using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour.

-

The supernatant from this step is the cytosolic fraction .

-

The pellet contains the microsomal fraction . Resuspend the pellet in a suitable buffer for subsequent assays.

Cell-Free Enzyme Assay for Averufin Conversion

Cell-free systems are instrumental in studying the enzymatic conversion of averufin to its downstream metabolites without the complexity of the intact cellular environment.

Objective: To determine the enzymatic conversion of averufin to HVN and VHA in vitro.

Materials:

-

Averufin substrate

-

Microsomal and cytosolic fractions

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl2)

-

NADPH

-

Quenching solution (e.g., acetone or ethyl acetate)

-

HPLC system for analysis

Procedure:

-

Set up reaction mixtures in microcentrifuge tubes on ice. A typical reaction mixture would contain:

-

Reaction buffer

-

Microsomal or cytosolic protein extract

-

Averufin (dissolved in a suitable solvent like DMSO)

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction for a specific time course (e.g., with samples taken at 0, 5, 10, 20, and 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., an equal volume of ice-cold acetone or by extraction with ethyl acetate).

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the presence of averufin, HVN, and VHA using HPLC.

HPLC Analysis of Aflatoxin Precursors

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of aflatoxin precursors.

Objective: To separate and quantify averufin and its conversion products.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water and an organic solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength suitable for anthraquinones (e.g., 365 nm) or a fluorescence detector for enhanced sensitivity of some metabolites.

-

Standard Curves: Prepare standard curves for averufin, and if available, for HVN and VHA, to enable accurate quantification.

Conclusion

The biochemical relationship between this compound and averufin is a clear example of the complexity of fungal secondary metabolic pathways. While both are structurally related anthraquinones, their roles in aflatoxin biosynthesis are distinct. Averufin is a bona fide intermediate, essential for the formation of the toxic end products. In contrast, this compound is considered a shunt metabolite, representing a branch from the main biosynthetic route. The study of the enzymatic conversions of averufin using cell-free systems and subcellular fractionation has been pivotal in elucidating these roles. Future research may focus on the specific enzymes responsible for the formation of this compound and the regulatory mechanisms that control the flux of intermediates between the main aflatoxin pathway and such shunt pathways. This knowledge is not only of fundamental biochemical interest but also holds potential for the development of strategies to control aflatoxin contamination in food and feed.

References

- 1. reviberoammicol.com [reviberoammicol.com]

- 2. Stereochemistry during aflatoxin biosynthesis: conversion of norsolorinic acid to averufin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of two cytosolic enzymes and a novel intermediate, 5'-oxoaverantin, in the pathway from 5'-hydroxyaverantin to averufin in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. adhA in Aspergillus parasiticus is involved in conversion of 5'-hydroxyaverantin to averufin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Enzymatic Conversion of Averufin to Hydroxyversicolorone and Elucidation of a Novel Metabolic Grid Involved in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic conversion of averufin to hydroxyversicolorone and elucidation of a novel metabolic grid involved in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling Nidurufin: An In-depth Technical Guide to its Natural Occurrence in Fungal Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidurufin, an anthraquinone pigment, has been identified as a secondary metabolite produced by certain fungal species. Historically, its discovery has been closely linked to research on aflatoxin biosynthesis, where it was initially considered a potential precursor to these notorious mycotoxins. However, subsequent studies have clarified its role as a shunt product or side metabolite of this complex pathway. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fungal species, with a focus on quantitative data, detailed experimental protocols for its isolation and analysis, and a visual representation of its biosynthetic context.

Natural Occurrence and Quantitative Data

This compound has been primarily isolated from and identified in species of the genus Aspergillus. While its presence has been confirmed, quantitative data on its production levels remain sparse in publicly available literature. The primary species associated with this compound production is Aspergillus nidulans. One of the key findings in the literature is the purification of this compound from Aspergillus nidulans G-106, where it was characterized using spectral and chemical methods[1]. Additionally, studies on Aspergillus parasiticus have also detected this compound, although it is not considered a direct precursor in the main aflatoxin biosynthetic pathway in this species.

The lack of extensive quantitative data highlights a significant gap in the current understanding of this compound metabolism and regulation. Further research is required to determine the typical yields of this compound in various fungal strains and under different fermentation conditions. The table below is presented as a template for future research and to structure the limited available information.

| Fungal Species | Strain | Fermentation Conditions | This compound Yield (mg/L or µg/g) | Reference |

| Aspergillus nidulans | G-106 | Not specified | Data not available | [1] |

| Aspergillus parasiticus | Various isolates | Not specified | Data not available |

Biosynthetic Pathway of this compound

This compound is a metabolite derived from the polyketide pathway, which also gives rise to aflatoxins. Its immediate precursor is averufin. The biosynthetic pathway leading to averufin is well-established and involves a series of enzymatic conversions starting from acetyl-CoA and malonyl-CoA[2][3].

The conversion of averufin is a critical branch point. While the main aflatoxin pathway proceeds towards versiconal hemiacetal acetate, a side reaction can lead to the formation of other compounds, including this compound. The enzymatic steps immediately following averufin involve a microsomal cytochrome P450 monooxygenase[2]. While the precise enzymatic reaction that directly produces this compound from averufin is not extensively detailed in the available literature, it is understood to be a related oxidative transformation.

Below is a diagram illustrating the position of this compound within the broader context of the aflatoxin biosynthetic pathway.

Experimental Protocols

Fungal Culture and Fermentation

Aspergillus species can be cultured on various solid or liquid media to induce the production of secondary metabolites.

-

Solid-State Fermentation:

-

Medium: Potato Dextrose Agar (PDA) or Czapek-Dox agar are commonly used for initial cultivation and sporulation.

-

Inoculation: Inoculate the agar plates with spores of the desired Aspergillus strain.

-

Incubation: Incubate the plates at a controlled temperature, typically 25-30°C, for 7-14 days in the dark.

-

-

Liquid-State (Submerged) Fermentation:

-

Medium: A suitable liquid medium, such as Yeast Extract Sucrose (YES) broth or a modified Czapek-Dox broth, can be used.

-

Inoculation: Inoculate the sterile liquid medium with a spore suspension (e.g., 10^6 spores/mL).

-

Incubation: Incubate the culture in a shaker incubator at a controlled temperature (25-30°C) and agitation speed (e.g., 150-200 rpm) for 7-21 days.

-

Extraction of this compound

The following is a general protocol for the extraction of anthraquinone pigments, including this compound, from fungal cultures. Optimization may be required depending on the specific fungal matrix.

-

Harvesting:

-

For solid cultures, scrape the fungal mycelium from the agar surface.

-

For liquid cultures, separate the mycelium from the broth by filtration (e.g., using Whatman No. 1 filter paper).

-

-

Drying: Lyophilize or air-dry the mycelium to remove excess water.

-

Extraction:

-

Grind the dried mycelium to a fine powder.

-

Extract the powder with a suitable organic solvent. A mixture of chloroform and methanol (e.g., 2:1 v/v) is often effective for extracting anthraquinones[1]. Perform the extraction multiple times to ensure complete recovery.

-

Combine the solvent extracts.

-

-

Concentration: Evaporate the solvent from the combined extracts under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

Purification and Isolation

The crude extract can be subjected to various chromatographic techniques for the purification of this compound.

-

Column Chromatography:

-

Pack a column with a suitable stationary phase, such as silica gel 60.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of solvents, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purification can be achieved using a semi-preparative or preparative HPLC system.

-

Column: A C18 reversed-phase column is commonly used for the separation of mycotoxins and related compounds.

-

Mobile Phase: An isocratic or gradient elution with a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol is typically employed[4][5][6].

-

Detection: A UV-Vis or Diode Array Detector (DAD) can be used for detection, monitoring at a wavelength where this compound has maximum absorbance (typically in the UV-Vis range for anthraquinones).

-

Quantification and Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for analytical quantification.

-

Mobile Phase: A typical mobile phase could be a gradient of water:acetonitrile or water:methanol, both with 0.1% formic acid.

-

Flow Rate: A flow rate of 0.8-1.2 mL/min is common.

-

Detection: UV detection at the absorbance maximum of this compound.

-

Quantification: Quantification is achieved by creating a calibration curve with a purified this compound standard of known concentration.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. This involves selecting the precursor ion (the molecular ion of this compound) and specific product ions generated by its fragmentation. The transition from the precursor ion to the product ions is highly specific to the analyte. While specific MRM transitions for this compound are not widely published, they can be determined by infusing a pure standard into the mass spectrometer and optimizing the fragmentation parameters.

-

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

-

The definitive structural elucidation of isolated this compound is achieved through NMR (¹H, ¹³C, and 2D-NMR experiments) and high-resolution mass spectrometry (HRMS) to determine its exact mass and molecular formula. This data should be compared with previously reported spectral data for this compound.

-

Experimental Workflow and Logical Relationships

The following diagram outlines the general workflow for the isolation, identification, and quantification of this compound from a fungal culture.

Conclusion

This compound is a naturally occurring anthraquinone found in certain Aspergillus species, existing as a side product of the well-studied aflatoxin biosynthetic pathway. While its presence is confirmed, a significant opportunity exists for further research to quantify its production across different fungal strains and environmental conditions. The experimental protocols outlined in this guide provide a robust framework for researchers to isolate, identify, and quantify this compound, thereby facilitating a deeper understanding of its biosynthesis, regulation, and potential biological activities. The application of modern analytical techniques such as LC-MS/MS will be crucial in advancing our knowledge of this intriguing fungal metabolite.

References

- 1. Aspergillus nidulans—Natural Metabolites Powerhouse: Structures, Biosynthesis, Bioactivities, and Biotechnological Potential [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Quantitative Determination of Aflatoxin by High Performance Liquid Chromatography in Wheat Silos in Golestan Province, North of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

Beyond Aflatoxin Synthesis: A Technical Guide to the Biological Significance of Nidurufin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidurufin, a polyketide intermediate in the biosynthesis of aflatoxins, is emerging as a molecule with significant biological activities beyond its role as a mycotoxin precursor. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's anticancer, antimicrobial, and potential enzyme-inhibiting properties. It is designed to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of associated cellular pathways to facilitate further investigation and therapeutic exploration of this multifaceted anthraquinone.

Anticancer Activity of this compound

This compound has demonstrated notable cytotoxic effects against human cancer cell lines, particularly chronic myelogenous leukemia (K562). Its primary mechanism of action identified to date is the induction of cell cycle arrest, leading to an inhibition of cancer cell proliferation.

Quantitative Data on Anticancer Activity

The inhibitory effects of this compound and related compounds on the K562 leukemia cell line are summarized below. While a specific IC50 value for this compound from a primary research article remains to be definitively cited, related studies on similar compounds and percentage inhibition provide valuable context.

| Compound/Metabolite | Cell Line | Parameter | Value | Reference |

| This compound | K562 | Inhibition Rate (IR%) | 25.5% at 100 µg/mL | [1] |

| Averantin | K562 | Inhibition Rate (IR%) | 51.9% at 100 µg/mL | [1] |

| Averufin | K562 | Inhibition Rate (IR%) | 37.9% at 100 µg/mL | [1] |

| Sterigmatocystin | K562 | Inhibition Rate (IR%) | 37.5% at 50 µg/mL | [1] |

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

The following protocol details the methodology for assessing this compound-induced cell cycle arrest in K562 cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

K562 human chronic myelogenous leukemia cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle-treated control group.

-

-

Cell Harvesting and Fixation:

-

After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cells in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).

-

Signaling Pathways in this compound's Anticancer Activity

While the specific signaling pathways modulated by this compound are still under investigation, the known mechanisms of other anthraquinones and anticancer agents in K562 cells suggest potential targets. These include pathways involved in cell cycle regulation and apoptosis.

Caption: Potential mechanisms of this compound's anticancer activity.

Antimicrobial Activity of this compound

This compound has been reported to possess antibacterial properties, particularly against Gram-positive bacteria. This activity is consistent with the known antimicrobial effects of other anthraquinones isolated from fungi.

Quantitative Data on Antimicrobial Activity

| Microorganism | Parameter | Value (µg/mL) | Reference |

| Gram-positive strains | MIC | 0.78 - 6.25 | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the bacterial strain in MHB overnight at 37°C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well containing the serially diluted this compound.

-

Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

-

Potential for Enzyme Inhibition

While specific studies on this compound as an enzyme inhibitor are limited, the general class of anthraquinones is known to interact with and inhibit various enzymes. This suggests that this compound may also possess enzyme-inhibiting capabilities, representing a promising area for future research.

Caption: A proposed workflow for investigating the enzyme inhibitory potential of this compound.

Conclusion and Future Directions

This compound, an intermediate in aflatoxin biosynthesis, demonstrates significant biological activities that warrant further investigation for its therapeutic potential. Its established anticancer activity against leukemia cells, coupled with its reported antibacterial properties, positions it as a lead compound for drug discovery. Future research should focus on elucidating the precise molecular mechanisms underlying its anticancer effects, including the identification of specific signaling pathways and protein targets. A comprehensive screening of its antimicrobial spectrum and a detailed investigation into its potential as an enzyme inhibitor are also critical next steps. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to build upon in unlocking the full therapeutic promise of this compound.

References

Early Studies on Nidurufin and its Role in Mycotoxin Formation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycotoxins, toxic secondary metabolites produced by fungi, pose a significant threat to food safety and public health. Among the most potent are aflatoxins, produced by species of the genus Aspergillus. Understanding the intricate biosynthetic pathways of these toxins is crucial for developing strategies to mitigate their formation. Early research into the aflatoxin biosynthetic pathway identified a series of polyketide-derived intermediates. One such compound, nidurufin, was initially proposed as a key intermediate in the conversion of the anthraquinone averufin to the bisfuran structures characteristic of aflatoxins. This technical guide delves into the early studies that investigated the role of this compound in mycotoxin formation, summarizing the key experimental findings and methodologies that ultimately reshaped our understanding of this complex biochemical cascade.

Quantitative Data from Feeding Studies

Early investigations into the aflatoxin biosynthetic pathway heavily relied on feeding studies using isotopically labeled potential precursors to fungal cultures. By tracing the incorporation of the label into the final mycotoxin product, researchers could elucidate the sequence of intermediates. While early hypotheses positioned this compound as a direct precursor to aflatoxin B1, experimental evidence suggested otherwise.

To illustrate the type of quantitative data generated in such studies, the following table summarizes results from a similar investigation by McCormick et al. (1987) on a related intermediate, averufanin. These experiments traced the incorporation of [¹⁴C]-labeled averufanin into various downstream metabolites in wild-type and mutant strains of Aspergillus parasiticus.

| Precursor Fed | Fungal Strain | Metabolite Isolated | Label Incorporation (%) |

| [¹⁴C]Averufanin | A. parasiticus (Wild Type) | Aflatoxin B1 | 23%[1] |

| [¹⁴C]Averufanin | A. parasiticus (Non-aflatoxin-producing isolate) | O-Methylsterigmatocystin | 31%[1] |

| [¹⁴C]Averufanin | A. parasiticus (Blocked mutant - averufin accumulating) | Averufin | 72%[1] |

| [¹⁴C]Averufanin | A. parasiticus (Blocked mutant - versicolorin A accumulating) | Versicolorin A | 54%[1] |

This table is representative of the quantitative data from feeding studies of aflatoxin precursors. Data for this compound feeding experiments, which showed no significant incorporation into aflatoxin B1, is described qualitatively in the literature.

Experimental Protocols

The foundational experiments for determining the role of intermediates like this compound in mycotoxin biosynthesis involved several key stages, from the cultivation of the fungus to the analysis of the resulting metabolites.

Fungal Culture and Maintenance

Aspergillus parasiticus strains, known producers of aflatoxins, were typically used. Cultures were maintained on a suitable solid medium, such as potato dextrose agar, to ensure viability and spore production. For liquid culture experiments, a yeast extract-sucrose (YES) medium was commonly employed, as it supports robust fungal growth and aflatoxin production.

Preparation and Administration of Labeled Precursors

Isotopically labeled precursors, such as ¹³C or ¹⁴C-labeled averufin or this compound, were synthesized chemically. A known quantity of the labeled compound, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), was added to the fungal liquid cultures during the active growth phase. The timing of this addition was critical to coincide with the expression of the biosynthetic pathway enzymes.

Incubation and Harvesting

The fungal cultures were incubated for a defined period, typically several days, under controlled conditions of temperature and agitation to allow for the uptake and metabolism of the labeled precursor. After incubation, the fungal mycelia were separated from the liquid medium by filtration.

Extraction of Metabolites

The fungal mycelia and the culture filtrate were separately extracted with organic solvents, such as chloroform or acetone, to isolate the aflatoxins and their biosynthetic intermediates. The extracts were then concentrated under reduced pressure.

Chromatographic Separation and Analysis

The crude extracts were subjected to chromatographic techniques to separate the various metabolites.

-

Thin-Layer Chromatography (TLC): This was a primary method used in early studies for the qualitative and semi-quantitative analysis of aflatoxins and their precursors. The separated compounds on the TLC plates were visualized under UV light, where aflatoxins exhibit characteristic fluorescence.

-

High-Performance Liquid Chromatography (HPLC): For more precise quantification, HPLC was employed. This technique allowed for the separation and accurate measurement of the concentration of each metabolite in the extract.

Quantification of Isotopic Label Incorporation

To determine if the labeled precursor was incorporated into the final product, techniques such as liquid scintillation counting (for ¹⁴C) or nuclear magnetic resonance (NMR) spectroscopy (for ¹³C) were used. The amount of isotope detected in the purified aflatoxin B1 was then used to calculate the percentage of incorporation from the initial labeled precursor.

Visualizations

Aflatoxin Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from averufin to aflatoxin B1, highlighting the position of this compound as a shunt metabolite.

Caption: Proposed aflatoxin B1 biosynthetic pathway from averufin.

Experimental Workflow for Precursor Feeding Studies

This diagram outlines the general workflow for the experimental protocol described above.

Caption: Generalized workflow for precursor feeding experiments.

Conclusion

The early studies on this compound's role in mycotoxin formation are a prime example of the iterative nature of scientific inquiry. Initial hypotheses based on chemical structures were rigorously tested through carefully designed experiments. The finding that this compound is not an efficient precursor to aflatoxin B1, but rather a shunt metabolite, was a significant step in refining our understanding of this complex biosynthetic pathway. These foundational studies, employing techniques of isotopic labeling, fungal culture, and chromatography, paved the way for future research into the enzymatic and genetic regulation of mycotoxin production. A clear comprehension of these metabolic pathways continues to be essential for the development of effective strategies to control mycotoxin contamination in the global food supply.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Nidurufin and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidurufin is a fungal metabolite and a key intermediate in the biosynthesis of the highly carcinogenic aflatoxins. Its complex molecular architecture, featuring a substituted anthraquinone core and a spiroketal side chain, has made it a challenging target for total synthesis. The stereochemistry of the side chain is of particular interest due to its influence on biological activity. This document provides a detailed account of the total synthesis of racemic this compound and further delineates protocols for the stereoselective synthesis of its various stereoisomers. The methodologies presented are compiled from seminal works in the field and adapted with modern synthetic strategies to provide a comprehensive guide for researchers.

Introduction

This compound, an anthraquinone-derived natural product, was first isolated from Aspergillus nidulans. Structurally, it is characterized by a 1,3,6,8-tetrahydroxyanthraquinone scaffold linked to a dihydro-furo[2,3-b]furan spiroketal side chain. The presence of multiple stereocenters in this side chain gives rise to several possible stereoisomers. The total synthesis of this compound is not only a significant challenge in organic chemistry but also provides access to material for biological studies and for the investigation of the biosynthesis of aflatoxins. This application note details a robust synthetic route to racemic this compound and proposes a strategy for the asymmetric synthesis of its stereoisomers.

Racemic Total Synthesis of this compound

The total synthesis of (±)-Nidurufin has been achieved through a convergent strategy, primarily involving the preparation of a key anthraquinone intermediate and its subsequent coupling with a side-chain precursor, followed by cyclization to form the characteristic spiroketal.

Synthesis of the Anthraquinone Core

A practical synthesis of the 1,3,6,8-tetrahydroxyanthraquinone core is the initial phase.

Experimental Protocol: Synthesis of 1,3,6,8-Tetramethoxyanthraquinone

-

Reaction Setup: A solution of 3,5-dimethoxybenzoic acid (1.0 eq) in trifluoroacetic anhydride (TFA) (sufficient volume to dissolve) is stirred at room temperature.

-

Addition of Reagent: To this solution, 3,5-dimethoxyanisole (1.1 eq) is added dropwise.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.

-

Workup: The mixture is then poured into ice water and the resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 2-(3,5-dimethoxybenzoyl)-3,5-dimethoxybenzoic acid.

-

Cyclization: The purified acid is then heated in polyphosphoric acid (PPA) at 100 °C for 2 hours to effect cyclization.

-

Isolation: The reaction mixture is cooled and poured into water. The solid precipitate is collected, washed with water, and dried to yield 1,3,6,8-tetramethoxyanthraquinone.

Attachment of the Side Chain and Spiroketal Formation

The key step in the synthesis is the attachment of the C5 side chain and the subsequent formation of the spiroketal.

Experimental Protocol: Synthesis of (±)-Nidurufin

-

Alkylation: To a solution of 1,3,6,8-tetramethoxyanthraquinone (1.0 eq) in a suitable solvent such as DMF, is added potassium carbonate (K2CO3, 2.0 eq) and the appropriate C5 alkylating agent, 5-bromo-2-methyl-1-pentene (1.2 eq). The reaction is heated to 80 °C for 12 hours.

-

Demethylation: The resulting ether is then demethylated using a reagent such as boron tribromide (BBr3) in dichloromethane (DCM) at -78 °C to room temperature.

-

Epoxidation: The terminal olefin of the side chain is then epoxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in DCM.

-

Spiroketalization: The final spiroketalization is achieved by treating the epoxide with a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) in a non-polar solvent like toluene, with heating to promote cyclization.

-

Purification: The final product, (±)-Nidurufin, is purified by column chromatography.

| Step | Reactants | Reagents | Solvent | Yield (%) |

| Alkylation | 1,3,6,8-Tetramethoxyanthraquinone, 5-bromo-2-methyl-1-pentene | K2CO3 | DMF | 75-85 |

| Demethylation | Alkylated anthraquinone | BBr3 | DCM | 60-70 |

| Epoxidation | Demethylated product | m-CPBA | DCM | 80-90 |

| Spiroketalization | Epoxide intermediate | p-TsOH | Toluene | 50-60 |

Table 1: Summary of quantitative data for the racemic total synthesis of this compound.

Logical Workflow for Racemic Synthesis

Caption: Workflow for the racemic total synthesis of this compound.

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound requires the introduction of chirality at key steps, particularly in the formation of the spiroketal side chain. An enantioselective approach can be envisioned by employing chiral catalysts or auxiliaries.

Proposed Asymmetric Synthesis Strategy

A plausible strategy for the asymmetric synthesis of this compound stereoisomers involves the stereoselective construction of a chiral epoxide precursor to the side chain, which can then be coupled to the anthraquinone core.

Experimental Protocol: Asymmetric Epoxidation

-

Substrate Preparation: The C5 side chain with a terminal double bond is synthesized separately.

-

Asymmetric Epoxidation: A Sharpless asymmetric epoxidation of the allylic alcohol precursor to the side chain can be employed. This reaction utilizes titanium(IV) isopropoxide, a chiral diethyl tartrate (either (+)-DET or (-)-DET to access different enantiomers), and tert-butyl hydroperoxide (TBHP). The choice of tartrate ester determines the facial selectivity of the epoxidation.

-

Coupling and Cyclization: The resulting chiral epoxide can then be coupled to the anthraquinone core and cyclized as described in the racemic synthesis.

| Step | Key Reagent | Expected Enantiomeric Excess (ee) |

| Asymmetric Epoxidation | Ti(OiPr)4, (+)- or (-)-DET, TBHP | >90% |

Table 2: Expected quantitative data for the key asymmetric step.

Signaling Pathway for Stereocontrol

The stereochemical outcome of the spiroketalization is dependent on the stereochemistry of the epoxide precursor. The acid-catalyzed ring-opening of the epoxide proceeds via an S(_N)2-like mechanism, leading to inversion of configuration at one of the stereocenters and the formation of the dihydrofuran rings.

Caption: Proposed pathway for the asymmetric synthesis of a this compound stereoisomer.

Conclusion

The total synthesis of this compound and its stereoisomers presents a formidable challenge that has been met with elegant synthetic strategies. The protocols detailed herein provide a comprehensive guide for the racemic synthesis of this important natural product. Furthermore, the proposed strategy for asymmetric synthesis, leveraging well-established methodologies like the Sharpless epoxidation, opens the door for the selective preparation of individual stereoisomers. This will enable more detailed investigations into their biological activities and their roles in the intricate biosynthetic pathway of aflatoxins. The successful execution of these syntheses will provide valuable tools for researchers in natural product chemistry, toxicology, and drug development.

Application Notes and Protocols for the Extraction and Purification of Nidurufin

Introduction:

Following a comprehensive literature search, it has been determined that "Nidurufin," and its likely misspelling "Nidurufun," are not documented as known natural products in the available scientific databases. There are no publications detailing the isolation, characterization, or established methods for the extraction and purification of a compound by this name. The search included extensive queries for the compound itself, its potential natural sources—with a focus on fungal genera such as Aspergillus—and associated analytical data.

While Aspergillus nidulans is a well-studied fungus known to produce a variety of secondary metabolites, none are identified as this compound or Nidurufun in the scientific literature.[1][2][3][4][5] One notable antifungal drug, Anidulafungin, is a semi-synthetic product derived from a fermentation product of Aspergillus nidulans, but it is structurally and nomenclaturally distinct from the requested compound.[2][3]

Given the absence of specific information on this compound, this document will provide a generalized framework and hypothetical protocols for the extraction and purification of a novel, uncharacterized fungal secondary metabolite. These methods are based on established techniques for isolating similar classes of compounds from filamentous fungi. Researchers who have discovered a new compound they have named "this compound" can adapt these general protocols to their specific needs.

General Workflow for Natural Product Discovery

For a newly discovered compound like this compound, the typical workflow from a fungal source would involve several key stages. The following diagram illustrates this generalized process.

Caption: Generalized workflow for the discovery of a new fungal secondary metabolite.

Section 1: Hypothetical Extraction Protocols for a Novel Fungal Metabolite

The choice of extraction method depends on the polarity of the target compound and its location (intracellular or extracellular).

Protocol 1.1: Solvent Extraction of Fungal Mycelia (for intracellular compounds)

Objective: To extract nonpolar to moderately polar compounds from the fungal biomass.

Materials:

-

Fungal mycelia (harvested by filtration)

-

Freeze-dryer or oven at 40-50°C

-

Blender or mortar and pestle

-

Erlenmeyer flasks

-

Solvents: Ethyl acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM)

-

Rotary evaporator

Procedure:

-

Harvest fungal mycelia from the fermentation broth by filtration through cheesecloth or a similar filter.

-

Lyophilize (freeze-dry) the mycelia to remove water, which improves extraction efficiency. Alternatively, oven-dry at a low temperature.

-

Grind the dried mycelia into a fine powder.

-

Suspend the powdered mycelia in a suitable solvent (e.g., ethyl acetate) in a flask at a ratio of 1:10 (w/v).

-

Agitate the suspension on an orbital shaker at room temperature for 12-24 hours.

-

Separate the solvent from the mycelial debris by filtration.

-

Repeat the extraction process on the mycelial residue 2-3 times to ensure complete extraction.

-

Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 1.2: Liquid-Liquid Extraction of Fermentation Broth (for extracellular compounds)

Objective: To extract compounds secreted into the liquid culture medium.

Materials:

-

Fungal culture supernatant (clarified by centrifugation or filtration)

-

Separatory funnel

-

Immiscible organic solvent (e.g., Ethyl acetate, Butanol)

-

Sodium chloride (optional, to reduce emulsion formation)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Separate the fungal biomass from the liquid culture by centrifugation or filtration to obtain the supernatant.

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. If an emulsion forms, the addition of a small amount of NaCl can help to break it.

-

Drain the organic layer. Repeat the extraction of the aqueous layer 2-3 times with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude extract.

Table 1: Comparison of Extraction Solvents

| Solvent | Polarity Index | Boiling Point (°C) | Target Compounds |

| Hexane | 0.1 | 69 | Highly nonpolar (e.g., lipids, some terpenoids) |

| Dichloromethane (DCM) | 3.1 | 40 | Nonpolar to moderately polar |

| Ethyl Acetate (EtOAc) | 4.4 | 77 | Wide range of polarities, common for many secondary metabolites |

| Butanol | 4.0 | 118 | Moderately polar (e.g., some glycosides, polyketides) |

| Methanol (MeOH) | 5.1 | 65 | Polar compounds (used for cell lysis and extraction) |

Section 2: Hypothetical Purification Protocols

Purification involves a series of chromatographic steps to isolate the target compound from the complex mixture of the crude extract.

Protocol 2.1: Column Chromatography for Initial Fractionation

Objective: To separate the crude extract into fractions of decreasing complexity.

Materials:

-

Crude extract

-

Silica gel or other stationary phase (e.g., Sephadex LH-20)

-

Glass chromatography column

-

Solvent system (e.g., hexane-ethyl acetate gradient)

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates and developing tank

Procedure:

-

Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.

-

Once the solvent has evaporated, carefully add the dried extract-silica mixture to the top of the column.

-

Begin elution with a nonpolar solvent (e.g., 100% hexane).

-

Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

-